molecular formula C22H26N2O5S B2624100 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide CAS No. 690247-73-5

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide

Cat. No. B2624100
CAS RN: 690247-73-5
M. Wt: 430.52
InChI Key: DGTUZLXTSVWESS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide, also known as ABT-639, is a potent and selective inhibitor of the T-type calcium channel. It was developed by Abbott Laboratories for the treatment of chronic pain.

Mechanism of Action

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide inhibits the T-type calcium channel, which is involved in the transmission of pain signals in the nervous system. By blocking this channel, 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide reduces the transmission of pain signals and provides pain relief.
Biochemical and physiological effects:
3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide has been shown to reduce pain-related behaviors in animal models of chronic pain. It has also been shown to reduce the release of neurotransmitters involved in pain signaling, such as glutamate and substance P. In addition, 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide has been shown to have a minimal effect on other types of calcium channels, reducing the risk of unwanted side effects.

Advantages and Limitations for Lab Experiments

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide has several advantages for use in lab experiments. It is highly selective for the T-type calcium channel, which allows for more precise studies of its effects on pain signaling. In addition, 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide has a favorable safety profile in preclinical studies, which makes it a promising candidate for further development. However, 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide has limitations in terms of its availability and cost, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide. One area of interest is the development of more potent and selective T-type calcium channel inhibitors for the treatment of chronic pain. Another area of interest is the investigation of the effects of 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide on other physiological processes, such as cardiovascular function and neuronal development. Finally, the clinical development of 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide for the treatment of chronic pain is an important future direction, which may lead to the development of new treatments for this debilitating condition.

Synthesis Methods

The synthesis of 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide involves the reaction of 3-(azepan-1-ylsulfonyl)-4-methylbenzoic acid with 1,3-benzodioxol-5-ylmethylamine in the presence of a coupling reagent. The resulting intermediate is then treated with trifluoroacetic acid to yield the final product.

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide has been extensively studied for its potential use in the treatment of chronic pain. It has been shown to be effective in animal models of neuropathic pain, inflammatory pain, and osteoarthritis pain. In addition, 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide has been shown to have a favorable safety profile in preclinical studies.

properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-16-6-8-18(13-21(16)30(26,27)24-10-4-2-3-5-11-24)22(25)23-14-17-7-9-19-20(12-17)29-15-28-19/h6-9,12-13H,2-5,10-11,14-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTUZLXTSVWESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide

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